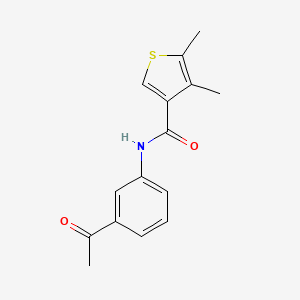

N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide

CAS No.: 895920-82-8

Cat. No.: VC5432825

Molecular Formula: C15H15NO2S

Molecular Weight: 273.35

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895920-82-8 |

|---|---|

| Molecular Formula | C15H15NO2S |

| Molecular Weight | 273.35 |

| IUPAC Name | N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide |

| Standard InChI | InChI=1S/C15H15NO2S/c1-9-11(3)19-8-14(9)15(18)16-13-6-4-5-12(7-13)10(2)17/h4-8H,1-3H3,(H,16,18) |

| Standard InChI Key | VQYDUJNJCRFCDP-UHFFFAOYSA-N |

| SMILES | CC1=C(SC=C1C(=O)NC2=CC=CC(=C2)C(=O)C)C |

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of N-(3-acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is C₁₅H₁₅NO₂S, with a molecular weight of 273.35 g/mol . The structure comprises:

-

A thiophene ring (a five-membered aromatic heterocycle containing sulfur) with methyl groups at the 4- and 5-positions.

-

A carboxamide group (-CONH-) linking the thiophene to a 3-acetylphenyl substituent (a benzene ring with an acetyl group at the meta position).

The SMILES notation for the compound is CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(C)=C(S2)C)C, and its InChIKey is VQYDUJNJCRFCDP-UHFFFAOYSA-N .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₅NO₂S | |

| Molecular Weight | 273.35 g/mol | |

| CAS Registry Number | 895920-82-8 | |

| Purity (Commercial) | ≥97% |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via amide coupling between 4,5-dimethylthiophene-3-carboxylic acid derivatives and 3-aminoacetophenone. Key steps include:

-

Preparation of 4,5-Dimethylthiophene-3-carboxylic Acid Chloride

-

Coupling with 3-Aminoacetophenone

Alternative routes involve direct aminolysis of thiophene-3-carboxylate esters with 3-aminoacetophenone under basic conditions .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acyl Chloride Formation | SOCl₂, reflux, 4h | 85–90% |

| Amide Coupling | Et₃N, CH₂Cl₂, 0–25°C, 2h | 87–95% |

Physicochemical Properties

Solubility and Stability

-

Solubility: Limited solubility in water due to hydrophobic aromatic and thiophene moieties. Soluble in polar aprotic solvents (e.g., DMSO, DMF) .

-

Stability: Stable under inert conditions but sensitive to prolonged exposure to moisture or strong acids/bases .

Spectroscopic Data

Applications in Pharmaceutical Research

Role as an Intermediate

N-(3-Acetylphenyl)-4,5-dimethylthiophene-3-carboxamide is primarily used as a key intermediate in synthesizing bioactive molecules, including:

-

Kinase Inhibitors: Analogues with thiophene carboxamides exhibit EGFR inhibition .

-

Anticancer Agents: Pyrazoline-thiophene hybrids demonstrate activity against A549 and HCT-116 cell lines .

| Hazard Statement | Precautionary Measure |

|---|---|

| H315: Skin irritation | P280: Wear protective gloves |

| H319: Eye damage | P305+P351+P338: Eye rinse |

| H335: Respiratory irritation | P261: Avoid inhalation |

Future Perspectives

Research Opportunities

-

Structure-Activity Relationships (SAR): Systematic modification of the thiophene and acetylphenyl groups to enhance bioactivity.

-

Drug Delivery Systems: Encapsulation in nanocarriers to improve solubility and bioavailability.

Industrial Relevance

With its role in API synthesis, this compound is critical for developing small-molecule therapeutics targeting oncology and infectious diseases .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume